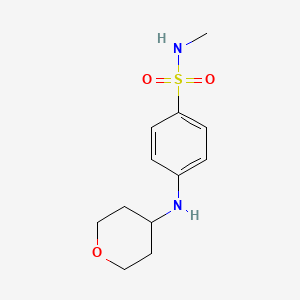![molecular formula C22H25OPS B7556741 7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DPPM and is used as a ligand in organometallic chemistry. DPPM is a chiral molecule that has a bicyclic structure with a phosphine and a thioether group attached to it.
Mécanisme D'action
The mechanism of action of DPPM as a ligand involves the coordination of the phosphine and thioether groups with the metal center. This coordination stabilizes the metal center and enhances its reactivity. The chiral nature of DPPM also allows for the formation of enantioselective complexes, which are useful in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DPPM. However, studies have shown that DPPM and its metal complexes have low toxicity and are biocompatible. This makes them suitable for use in biological applications, such as drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPPM as a ligand in organometallic chemistry include its chiral nature, which allows for the formation of enantioselective complexes, and its ability to stabilize metal centers and enhance their reactivity. The limitations of using DPPM include its high cost and limited availability.
Orientations Futures
There are several future directions for research involving DPPM. These include the development of new synthetic methods for DPPM and its metal complexes, the exploration of its potential applications in biological systems, and the investigation of its potential as a catalyst for new reactions. Additionally, the use of DPPM in the development of new materials, such as polymers and nanoparticles, is an area of active research.
In conclusion, DPPM is a promising compound with potential applications in various fields of research. Its unique structure and properties make it a valuable ligand in organometallic chemistry, and its low toxicity and biocompatibility make it suitable for use in biological applications. Further research is needed to fully explore the potential of DPPM and its metal complexes.
Méthodes De Synthèse
The synthesis of DPPM involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with diphenylphosphine followed by the reaction of the resulting product with methyl mercaptan. The reaction yields DPPM as a white crystalline powder.
Applications De Recherche Scientifique
DPPM is commonly used as a ligand in organometallic chemistry. It can form complexes with various transition metals, including palladium, platinum, and rhodium. These complexes have been used in various catalytic reactions, including Suzuki, Heck, and Sonogashira coupling reactions. DPPM has also been used in the synthesis of various natural products, including alkaloids and terpenes.
Propriétés
IUPAC Name |
7-(diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25OPS/c1-21-14-13-17(15-20(21)23)22(21,2)16-24(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOHMKNFALKICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CP(=S)(C3=CC=CC=C3)C4=CC=CC=C4)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25OPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

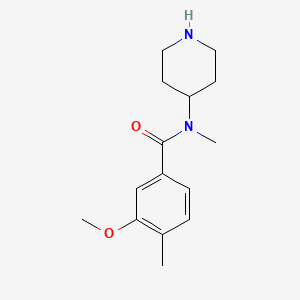
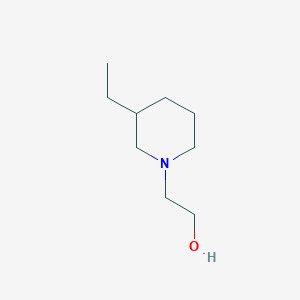

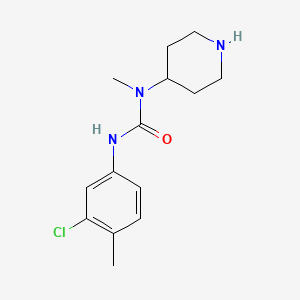
![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)


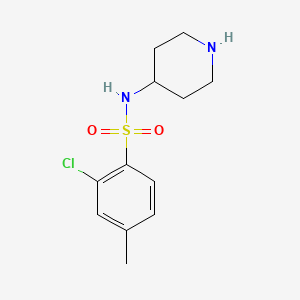
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)



